molecular formula C23H16F3N3O4S B2962700 Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-41-6

Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2962700
CAS No.: 851947-41-6
M. Wt: 487.45
InChI Key: XIEAJPZSYRNRJV-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,4-d]pyridazine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains .

Scientific Research Applications

Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-3-phenyl-5-(4-methylbenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Ethyl 4-oxo-3-phenyl-5-(4-chlorobenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Ethyl 4-oxo-3-phenyl-5-(4-fluorobenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Uniqueness

The presence of the trifluoromethyl group in Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O4S/c1-2-33-22(32)18-16-12-34-20(17(16)21(31)29(28-18)15-6-4-3-5-7-15)27-19(30)13-8-10-14(11-9-13)23(24,25)26/h3-12H,2H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEAJPZSYRNRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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